molecular formula C9H4ClN3S2 B8442504 2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine

2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine

Cat. No.: B8442504
M. Wt: 253.7 g/mol
InChI Key: GWBPGRWRSLAHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C9H4ClN3S2 and its molecular weight is 253.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4ClN3S2

Molecular Weight

253.7 g/mol

IUPAC Name

2-chloro-4-(1,3-thiazol-2-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H4ClN3S2/c10-9-12-5-1-3-14-7(5)6(13-9)8-11-2-4-15-8/h1-4H

InChI Key

GWBPGRWRSLAHEX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(N=C2C3=NC=CS3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of thiazole (0.14 mL, 2 mmol) in dry THF (10 mL) at −78° C., under argon was treated with n-BuLi (1.6-M in hexanes, 1.3 mL, 2 mmol), stirred for 30 min, treated with a solution of ZnCl2 (1.0-M in Et2O, 2.0 mL, 2 mmol) and allowed to warm gradually to room temperature. The mixture was treated with a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (205 mg, 1 mmol) in THF (5 mL) then Pd(PPh3)4 (100 mg, 10 mol %) refluxed for 17 h, cooled, diluted with saturated NH4Cl solution and extracted with EtOAc. The organic extracts were dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; isohexane:CH2Cl2 (2:1)] to give the title compound (75 mg, 26%) as a white solid.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
catalyst
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five
Yield
26%

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